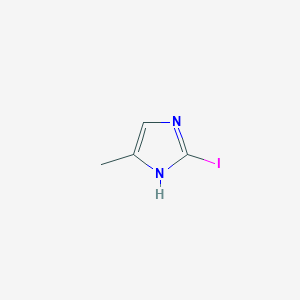

2-Iod-4-methyl-1H-imidazol

Übersicht

Beschreibung

2-Iodo-4-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of an iodine atom at the second position and a methyl group at the fourth position makes this compound unique. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Wissenschaftliche Forschungsanwendungen

2-Iodo-4-methyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.

Industry: The compound is utilized in the development of new materials, including polymers and dyes.

Wirkmechanismus

Target of Action

2-Iodo-4-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . They can participate in hydrogen bonding and π-π stacking interactions, which may contribute to their binding with biological targets .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical processes due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methyl-1H-imidazole typically involves the iodination of 4-methyl-1H-imidazole. One common method includes the reaction of 4-methyl-1H-imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the second position.

Industrial Production Methods: Industrial production of 2-Iodo-4-methyl-1H-imidazole may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-4-methyl-1H-imidazole undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of 4-methyl-1H-imidazole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

- Substitution reactions yield various substituted imidazoles.

- Oxidation reactions produce imidazole derivatives with different functional groups.

- Reduction reactions result in the formation of 4-methyl-1H-imidazole.

Vergleich Mit ähnlichen Verbindungen

4-Iodo-1H-imidazole: Similar structure but lacks the methyl group at the fourth position.

2-Methyl-1H-imidazole: Similar structure but lacks the iodine atom at the second position.

2-Iodoimidazole: Similar structure but lacks the methyl group at the fourth position.

Uniqueness: 2-Iodo-4-methyl-1H-imidazole is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical and biological properties

Biologische Aktivität

2-Iodo-4-methyl-1H-imidazole is an imidazole derivative that has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This compound's structure allows it to interact with numerous biological targets, making it a subject of interest for research into antimicrobial, anticancer, and other therapeutic properties.

- Molecular Formula : CHIN

- CAS Number : 73746-43-7

- IUPAC Name : 2-iodo-4-methyl-1H-imidazole

Target Interactions

2-Iodo-4-methyl-1H-imidazole acts on various biological targets due to its unique imidazole ring structure, which is known for its role in enzyme activity and receptor interactions. The compound can influence several biochemical pathways, including those involved in:

- Antimicrobial Activity : By disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Anticancer Properties : Potentially by inducing apoptosis in cancer cells or inhibiting tumor growth.

Biochemical Pathways

The compound is involved in numerous biochemical processes, which can include:

- Interactions with enzymes critical for cellular metabolism.

- Modulation of receptor activity, influencing physiological responses.

Antimicrobial Properties

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 2-Iodo-4-methyl-1H-imidazole can inhibit the growth of various bacterial strains, suggesting its potential as a novel antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

Anticancer Activity

The anticancer potential of 2-Iodo-4-methyl-1H-imidazole has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines, such as breast and lung cancer cells, through mechanisms that may involve apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Cell cycle arrest |

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various imidazole derivatives, including 2-Iodo-4-methyl-1H-imidazole, for their antibacterial efficacy. The results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Study on Anticancer Effects

Another investigation focused on the anticancer effects of imidazole derivatives. In vitro assays revealed that 2-Iodo-4-methyl-1H-imidazole significantly reduced cell viability in several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Eigenschaften

IUPAC Name |

2-iodo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYIDOKPUHVHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314083 | |

| Record name | 2-iodo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73746-43-7 | |

| Record name | 73746-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.